Methane, trichloronitroso-
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Overview
Description
Methane, trichloronitroso- (CCl₃NO) is an organic compound belonging to the class of nitroso compounds. It is characterized by the presence of a nitroso group (NO) attached to a trichloromethyl group (CCl₃). This compound is known for its lachrymatory properties, causing irritation to the eyes and mucous membranes .
Preparation Methods
Methane, trichloronitroso- can be synthesized through various methods. One common synthetic route involves the reaction of chloroform (CHCl₃) with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain the desired purity.
Chemical Reactions Analysis
Methane, trichloronitroso- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloronitromethane (CCl₃NO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction of methane, trichloronitroso- can yield trichloromethylamine (CCl₃NH₂) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Methane, trichloronitroso- has several applications in scientific research:
Biology: Its lachrymatory properties make it useful in studies related to sensory irritation and pain mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of methane, trichloronitroso- involves its interaction with biological molecules, leading to irritation and pain. The nitroso group can react with thiol groups in proteins, disrupting their function and causing cellular damage. This interaction triggers a cascade of biochemical events that result in the observed physiological effects .
Comparison with Similar Compounds
Methane, trichloronitroso- is unique due to its combination of a trichloromethyl group and a nitroso group. Similar compounds include:
Chloroform (CHCl₃): Lacks the nitroso group and has different chemical properties.
Trichloronitromethane (CCl₃NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
Trichloromethylamine (CCl₃NH₂): Contains an amine group instead of a nitroso group, resulting in different biological activities
Methane, trichloronitroso- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
3711-49-7 |
---|---|
Molecular Formula |
CCl3NO |
Molecular Weight |
148.37 g/mol |
IUPAC Name |
trichloro(nitroso)methane |
InChI |
InChI=1S/CCl3NO/c2-1(3,4)5-6 |
InChI Key |
WXWITNRAXGTELB-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)(Cl)(Cl)Cl |
Origin of Product |
United States |
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